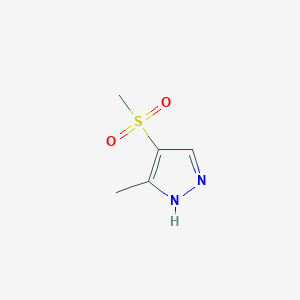

5-methyl-4-methylsulfonyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

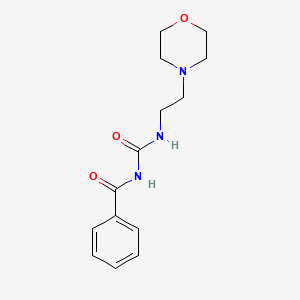

説明

The compound of interest, 5-methyl-4-methylsulfonyl-1H-pyrazole, is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their wide range of biological activities and potential therapeutic applications. The presence of a methylsulfonyl group in the 4-position of the pyrazole ring can influence the compound's chemical and physical properties, as well as its biological activity .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles can be performed from N-allenic sulfonylhydrazones, with the sulfonyl group migrations being controlled by changing the Lewis acids . Additionally, efficient synthesis methods have been developed for 5-alkyl amino and thioether substituted pyrazoles, which involve nucleophilic substitution reactions under mild conditions . These methods highlight the versatility and adaptability of synthetic approaches for creating substituted pyrazoles with different functional groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. Quantum mechanical calculations and spectroscopic investigations, including FT-IR, FT-Raman, and UV, have been used to determine the structural parameters and vibrational frequencies of related compounds . These studies provide insights into the molecular conformation, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, which are influenced by the nature and position of substituents on the ring. For example, nucleophilic substitution reactions have been observed with 3,5-dinitro-4-(phenylsulfonyl)pyrazole, where the phenylsulfonyl group can be replaced by different nucleophiles . The reactivity of these compounds can be exploited to create a diverse array of pyrazole-based molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure and substituents. The presence of a methylsulfonyl group can affect the compound's lipophilicity, as indicated by changes in cLogP values . Moreover, the size and shape of the molecule, described by gyration radii, have been shown to correlate with the potency of pyrazole derivatives as serotonin 5-HT(6) receptor antagonists . These properties are essential for the design of new ligands with optimized absorption, distribution, metabolism, and excretion (ADME) characteristics.

科学的研究の応用

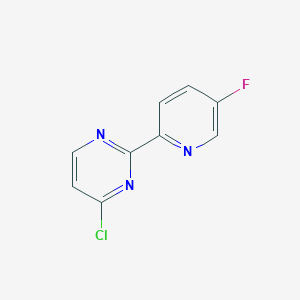

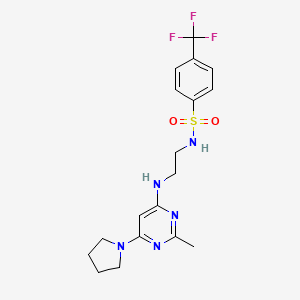

Synthesis and Medicinal Applications

Pyrazoles, including 5-methyl-4-methylsulfonyl-1H-pyrazole, are a focal point in novel drug discovery due to their active molecular structure. Studies have highlighted their potential in synthesizing compounds with significant biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory effects. Notably, certain synthesized pyrazole derivatives exhibit strong inhibition against enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are pivotal in diseases like inflammation and breast cancer (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Chemical Synthesis and Structural Studies

The compound has been utilized in various chemical synthesis processes, yielding novel derivatives with potential biological activity. For instance, an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone is described, showcasing the compound's versatility in chemical reactions (Zhu et al., 2011). Additionally, studies have focused on the structural aspects of related pyrazole compounds, providing insights into molecular conformations and hydrogen bonding, which are crucial for understanding their chemical behavior and potential applications (Sagar et al., 2017).

Potential in Drug Design

Research into pyrazole derivatives, including those related to this compound, has shown promise in drug design, particularly due to their interaction with biological targets. Molecular docking studies have been conducted to understand the orientation and interaction of these molecules within the active site of enzymes, such as cyclooxygenase-2, aiding in the design of potential inhibitors (Al-Hourani et al., 2015).

Safety and Hazards

将来の方向性

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed . The goal is to expand the applications of this privileged class of compounds .

作用機序

Pyrazoles

are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact targets and modes of action depend on the specific pyrazole compound and its functional groups.

特性

IUPAC Name |

5-methyl-4-methylsulfonyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c1-4-5(3-6-7-4)10(2,8)9/h3H,1-2H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWNTDPQIPHBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537957.png)

![5-((4-chlorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537963.png)

![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)

![Ethyl thieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2537967.png)